2-chloro-N-cycloheptylacetamide
Overview
Description
2-chloro-N-cycloheptylacetamide is a chemical compound with the CAS Number 23511-50-4 . It has a molecular weight of 189.68 . It is a solid at room temperature .
Molecular Structure Analysis
The linear formula of 2-chloro-N-cycloheptylacetamide is C9 H16 Cl N O . The molecular weight is 189.68 .Physical And Chemical Properties Analysis
2-chloro-N-cycloheptylacetamide is a solid at room temperature . It has a molecular weight of 189.68 and a linear formula of C9 H16 Cl N O .Scientific Research Applications
Organic Synthesis
2-chloro-N-cycloheptylacetamide: serves as a building block in organic synthesis. Its molecular structure, characterized by the presence of a chloroacetamide group, makes it a versatile intermediate. Researchers can utilize it to synthesize a wide range of cyclic compounds, which are often found in bioactive molecules. This compound’s reactivity with nucleophiles allows for the construction of complex molecular architectures, essential in the development of pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 2-chloro-N-cycloheptylacetamide is explored for its potential pharmacological properties. It may act as a precursor in the synthesis of novel therapeutic agents. The cycloheptyl ring, in particular, is a common motif in drugs that target central nervous system disorders due to its lipophilicity, which aids in crossing the blood-brain barrier. Research in this area focuses on modifying the compound to enhance its efficacy and reduce side effects .
Material Science
The application of 2-chloro-N-cycloheptylacetamide in material science includes the development of new polymeric materials. By incorporating this compound into polymer chains, scientists can alter the physical properties of materials, such as flexibility, thermal stability, and resistance to chemicals. This has implications for creating specialized coatings, adhesives, and composite materials used in various industries .
Analytical Chemistry
In analytical chemistry, derivatives of 2-chloro-N-cycloheptylacetamide could be used as reagents or standards in chromatographic methods. They can help in the quantification and identification of complex mixtures. The compound’s unique chemical signature allows for its use as a marker in mass spectrometry, aiding in the detection of specific substances within biological or environmental samples .
Chemical Synthesis
2-chloro-N-cycloheptylacetamide: is also significant in chemical synthesis, where it can be used to introduce the cycloheptyl group into other molecules. This is particularly useful in the synthesis of specialty chemicals that require this seven-membered ring structure. Its role in the formation of heterocycles is also noteworthy, as these structures are prevalent in many natural products and pharmaceuticals .
Proteomics
In proteomics, 2-chloro-N-cycloheptylacetamide may find use in the modification of proteins. It can react with amino groups present in proteins, leading to the formation of stable amide bonds. This property is beneficial for labeling proteins or peptides with fluorescent tags or other markers for visualization and analysis in various biological assays .
Agrochemistry
The agrochemical industry can benefit from the application of 2-chloro-N-cycloheptylacetamide in the synthesis of new pesticides and herbicides. The compound’s chemical structure can be tailored to interact with specific biological targets in pests, offering a way to develop more effective and environmentally friendly crop protection solutions .
Environmental Science
Lastly, in environmental science, research into 2-chloro-N-cycloheptylacetamide could lead to its use in the remediation of pollutants. Its reactivity with various contaminants may facilitate the breakdown of harmful substances, thus contributing to the purification of water and soil. This aligns with the growing need for sustainable and safe methods to address environmental challenges .
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-cycloheptylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c10-7-9(12)11-8-5-3-1-2-4-6-8/h8H,1-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUSGIJCLFWHDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10411608 | |
Record name | 2-chloro-N-cycloheptylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10411608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cycloheptylacetamide | |
CAS RN |
23511-50-4 | |
Record name | 2-chloro-N-cycloheptylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10411608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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